(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BClO2. It is a boronic acid derivative that features a chloro-substituted dihydronaphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding chloro-dihydronaphthalene precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Protodeboronation: Reagents such as hydrochloric acid (HCl) or transition metal catalysts like palladium on carbon (Pd/C) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Protodeboronation: The major product is the corresponding chloro-dihydronaphthalene, with the boronic acid group replaced by a hydrogen atom.
Scientific Research Applications
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The primary mechanism of action for (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic Acid: Another chloro-substituted boronic acid with similar reactivity.
2-Naphthylboronic Acid: A naphthalene-based boronic acid used in organic synthesis.
Uniqueness
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the dihydronaphthalene ring, which can impart distinct electronic and steric properties to the molecules it helps synthesize. This uniqueness can be leveraged to create compounds with specific desired properties in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H10BClO2 |
---|---|
Molecular Weight |
208.45 g/mol |
IUPAC Name |
(7-chloro-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BClO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h2,4-6,13-14H,1,3H2 |
InChI Key |
PQLQHLYTDHTKMA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CC1)C=CC(=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.